molecular formula C20H18O4 B15338470 Pyrene-1,3,6,8-tetramethanol

Pyrene-1,3,6,8-tetramethanol

Cat. No.: B15338470
M. Wt: 322.4 g/mol
InChI Key: DJMLWWMSCHAGPL-UHFFFAOYSA-N
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Description

Pyrene-1,3,6,8-tetramethanol is a tetrasubstituted pyrene derivative featuring four methanol groups at the 1,3,6,8-positions. Substitution at these positions is strategically employed to modulate photophysical properties, inhibit π-stacking, and enhance stability for applications in optoelectronics, catalysis, and sensing . The planar pyrene core provides strong fluorescence and charge-carrier mobility, but unmodified pyrenes suffer from aggregation-induced quenching in solid states. Functionalization at the 1,3,6,8-positions disrupts π-stacking while preserving desirable electronic characteristics .

Properties

Molecular Formula

C20H18O4

Molecular Weight

322.4 g/mol

IUPAC Name

[3,6,8-tris(hydroxymethyl)pyren-1-yl]methanol

InChI

InChI=1S/C20H18O4/c21-7-11-5-13(9-23)17-3-4-18-14(10-24)6-12(8-22)16-2-1-15(11)19(17)20(16)18/h1-6,21-24H,7-10H2

InChI Key

DJMLWWMSCHAGPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C(C=C2CO)CO)C=CC4=C(C=C(C1=C43)CO)CO

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Pyrene-1,3,6,8-tetramethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyrene-1,3,6,8-tetramethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of pyrene-1,3,6,8-tetramethanol primarily involves its interaction with light and other molecules. The hydroxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s photophysical properties. In biological systems, this compound can interact with biomolecules through π-π stacking and hydrophobic interactions, making it useful for bioimaging and drug delivery applications .

Comparison with Similar Compounds

Structural and Functional Variations

Key Compounds Compared :

1,3,6,8-Tetraphenylpyrene (TPPy)

4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayl)tetraaniline (PyTA-4NH2)

1,3,6,8-Tetrakis(4-ethynylbenzaldehyde)-pyrene (TEB PY)

Triazole-Substituted Pyrenes

1,3,6,8-Tetrakis(p-tolylthio)pyrene

Comparative Analysis
Compound Substituents Key Properties Applications References
TPPy Phenyl groups Φf = 0.90 (solution), Φf = 0.005 (solid); inhibits π-stacking OLEDs (blue emitters)
PyTA-4NH2 Aniline groups Amine-functionalized linker; high crystallinity in COFs Photocatalysts, hydrogen evolution
TEB PY Ethynylbenzaldehyde HER rate: 98 mmol h⁻¹ g⁻¹ (highest among N-free COFs) Water splitting, COFs
Triazole-substituted Triazole + alkyl chains Φf = 0.45–0.65; tunable emission via alkyl chain variation Fluorescent sensors, OLEDs
Tetrakis(p-tolylthio) Thioether groups Enhanced fluorescence in solid state; sensor for peroxides Chemosensors, optoelectronics
Photophysical and Catalytic Performance
  • Quantum Yields :
    • TPPy shows exceptional solution-phase fluorescence (Φf = 0.90) but severe quenching in solids due to residual π-interactions. Bulky aryl groups (e.g., pentaphenylphenyl) further suppress aggregation, improving solid-state efficiency .
    • Triazole-substituted pyrenes exhibit moderate Φf (0.45–0.65), with alkyl chain length (decyl vs. benzyl) influencing emission wavelengths and lifetimes .
  • Catalytic Activity: COFs derived from TEB PY (non-nitrogenous substituents) demonstrate superior hydrogen evolution rates (98 mmol h⁻¹ g⁻¹) compared to pyridine/pyrimidine analogs (22 and 6 mmol h⁻¹ g⁻¹) due to electron-rich frameworks enhancing HER driving forces .
  • Thermal Stability :
    • PyTA-4NH2-based COFs exhibit high thermal stability (>400°C), critical for photocatalytic applications under harsh conditions .
Substituent Effects on π-Stacking and Symmetry
  • Steric Hindrance : Bulky substituents (e.g., phenyl, p-tolylthio) at 1,3,6,8-positions create steric barriers, reducing π-stacking and excimer formation. For example, TPPy maintains blue emission in OLEDs due to inhibited aggregation .
  • Symmetry : Short-axial symmetrical substitution (e.g., identical groups at 1,3,6,8-positions) enhances fluorescence quantum yields compared to asymmetrical derivatives .

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